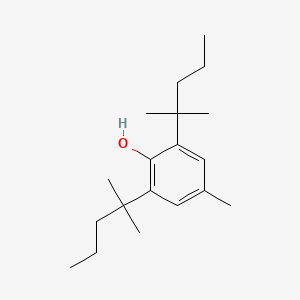
2,6-Bis(1,1-dimethylbutyl)-4-methylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Bis(1,1-dimethylbutyl)-4-methylphenol is an organic compound with the molecular formula C18H30O. It is a type of alkylated phenol, characterized by the presence of bulky tert-butyl groups at the 2 and 6 positions of the phenol ring, and a methyl group at the 4 position. This compound is known for its antioxidant properties and is used in various industrial applications to prevent the oxidation of materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(1,1-dimethylbutyl)-4-methylphenol typically involves the alkylation of 4-methylphenol (p-cresol) with 1,1-dimethylbutyl chloride in the presence of a strong base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete substitution at the 2 and 6 positions of the phenol ring.
Industrial Production Methods
In industrial settings, the production of this compound is often carried out in large reactors where the reaction conditions can be precisely controlled. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product. The compound is then purified through distillation or recrystallization processes.
Chemical Reactions Analysis
Types of Reactions
2,6-Bis(1,1-dimethylbutyl)-4-methylphenol undergoes several types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: The hydrogen atoms on the phenol ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of 2,6-bis(1,1-dimethylbutyl)-4-methylquinone.
Reduction: Formation of 2,6-bis(1,1-dimethylbutyl)-4-methylhydroquinone.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2,6-Bis(1,1-dimethylbutyl)-4-methylphenol has a wide range of applications in scientific research:
Chemistry: Used as an antioxidant in polymer chemistry to prevent the degradation of polymers.
Biology: Studied for its potential protective effects against oxidative stress in biological systems.
Medicine: Investigated for its potential use in pharmaceuticals as an antioxidant agent.
Industry: Widely used in the production of plastics, rubber, and other materials to enhance their stability and longevity.
Mechanism of Action
The antioxidant properties of 2,6-Bis(1,1-dimethylbutyl)-4-methylphenol are attributed to its ability to donate hydrogen atoms from the phenolic hydroxyl group, thereby neutralizing free radicals. This prevents the oxidation of other molecules and protects materials from oxidative damage. The bulky tert-butyl groups enhance the stability of the phenoxyl radical formed during this process, making the compound an effective antioxidant.
Comparison with Similar Compounds
Similar Compounds
2,6-Di-tert-butylphenol: Similar structure but with tert-butyl groups instead of dimethylbutyl groups.
2,6-Di-tert-butyl-4-methylphenol (BHT): A well-known antioxidant used in food and industrial applications.
2,6-Di-tert-butyl-4-ethylphenol: Another antioxidant with similar properties.
Uniqueness
2,6-Bis(1,1-dimethylbutyl)-4-methylphenol is unique due to the presence of the 1,1-dimethylbutyl groups, which provide greater steric hindrance and enhance the compound’s antioxidant properties compared to other similar compounds. This makes it particularly effective in applications where high stability and resistance to oxidation are required.
Properties
CAS No. |
21160-89-4 |
|---|---|
Molecular Formula |
C19H32O |
Molecular Weight |
276.5 g/mol |
IUPAC Name |
4-methyl-2,6-bis(2-methylpentan-2-yl)phenol |
InChI |
InChI=1S/C19H32O/c1-8-10-18(4,5)15-12-14(3)13-16(17(15)20)19(6,7)11-9-2/h12-13,20H,8-11H2,1-7H3 |
InChI Key |
HHJDLAYPKYTOTE-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)(C)C1=CC(=CC(=C1O)C(C)(C)CCC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















